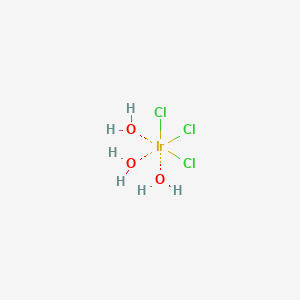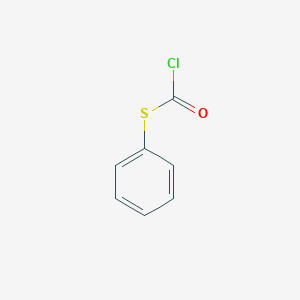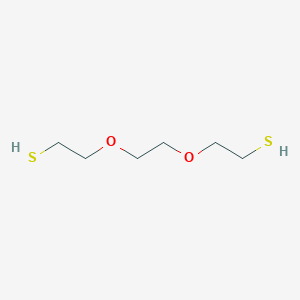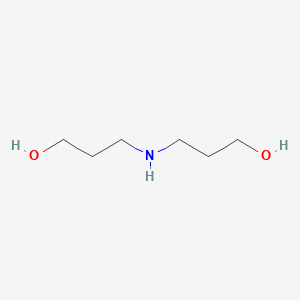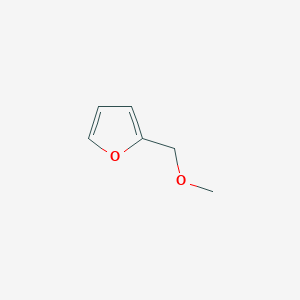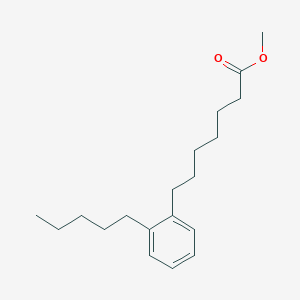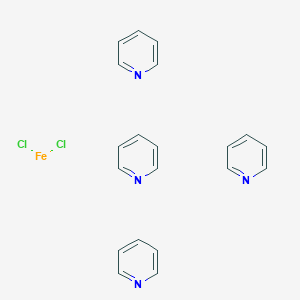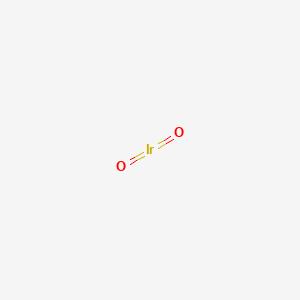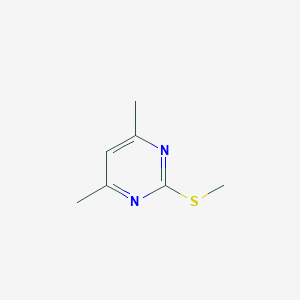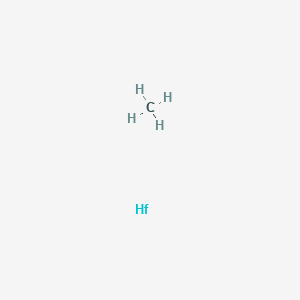![molecular formula C26H22N6O5 B088951 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate CAS No. 13555-64-1](/img/structure/B88951.png)
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate is a chemical compound that is widely used in scientific research. It is a synthetic dye that is commonly known as Sudan III. Sudan III is used as a staining agent for lipids and fatty tissues in histology and cytology. The compound is also used to study the biochemical and physiological effects of lipids in cells and tissues.
Mechanism Of Action
Sudan III stains lipids by binding to the hydrophobic regions of the lipid molecules. The compound has a high affinity for lipids and binds to them through hydrophobic interactions. The staining process involves the transfer of the dye from the staining solution to the lipid droplets in cells and tissues.
Biochemical And Physiological Effects
Sudan III is commonly used to study the biochemical and physiological effects of lipids in cells and tissues. The compound stains the lipid droplets in cells and tissues, making it easier to study the lipid content. Sudan III is also used to study the effects of lipid metabolism on cellular functions and diseases.
Advantages And Limitations For Lab Experiments
Sudan III has several advantages for lab experiments. The compound is easy to use and produces consistent staining results. Sudan III is also relatively inexpensive and widely available. However, Sudan III has some limitations. The staining process can be time-consuming, and the compound may not stain all types of lipids equally. Additionally, Sudan III may interfere with other staining procedures, making it unsuitable for some experiments.
Future Directions
There are several future directions for the use of Sudan III in scientific research. One potential application is the study of lipid metabolism in diseases such as obesity and diabetes. Sudan III could also be used to study the effects of lipid metabolism on cancer cells. Additionally, Sudan III could be used in the development of new lipid-based therapies for various diseases.
Synthesis Methods
The synthesis of 2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate involves the reaction of phenoxyacetic acid with 4-aminoazobenzene-2-carbonitrile in the presence of acetic anhydride. The resulting compound is then reacted with 2-bromoethyl cyanoacetate to produce the final product.
Scientific Research Applications
Sudan III is widely used in scientific research to study the lipid content in cells and tissues. The compound is used as a staining agent for lipids in histology and cytology. Sudan III stains the lipid droplets in cells and tissues, making it easier to visualize and study the lipid content.
properties
CAS RN |
13555-64-1 |
|---|---|
Product Name |
2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate |
Molecular Formula |
C26H22N6O5 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl 2-phenoxyacetate |
InChI |
InChI=1S/C26H22N6O5/c27-13-4-14-31(15-16-36-26(33)19-37-24-5-2-1-3-6-24)22-9-7-21(8-10-22)29-30-25-12-11-23(32(34)35)17-20(25)18-28/h1-3,5-12,17H,4,14-16,19H2 |
InChI Key |
NNTORMOUOAPPSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Other CAS RN |
13555-64-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




